molecular formula C14H12N2OS B13319917 5-(Benzyloxy)-1,3-benzothiazol-4-amine

5-(Benzyloxy)-1,3-benzothiazol-4-amine

Cat. No.: B13319917
M. Wt: 256.32 g/mol
InChI Key: MSSZSSHOXMXTFR-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1,3-benzothiazol-4-amine is a compound belonging to the benzothiazole family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-1,3-benzothiazol-4-amine typically involves the reaction of 2-aminothiophenol with benzyl bromide in the presence of a base, followed by cyclization with a suitable reagent. One common method involves the use of potassium carbonate as the base and dimethylformamide (DMF) as the solvent. The reaction is carried out at elevated temperatures to facilitate the formation of the benzothiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-1,3-benzothiazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-1,3-benzothiazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis. The exact molecular pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzyloxy)-1,3-benzothiazol-4-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the benzyloxy group can enhance its lipophilicity and potentially improve its ability to interact with biological membranes .

Properties

Molecular Formula

C14H12N2OS

Molecular Weight

256.32 g/mol

IUPAC Name

5-phenylmethoxy-1,3-benzothiazol-4-amine

InChI

InChI=1S/C14H12N2OS/c15-13-11(6-7-12-14(13)16-9-18-12)17-8-10-4-2-1-3-5-10/h1-7,9H,8,15H2

InChI Key

MSSZSSHOXMXTFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=C(C=C2)SC=N3)N

Origin of Product

United States

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